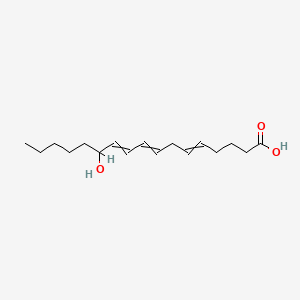

12-Hydroxy-5,8,10-heptadecatrienoic acid

Overview

Description

12-Hydroxy-5,8,10-heptadecatrienoic acid (HHT), also designated 12(S)-HHT, is a 17-carbon hydroxy fatty acid derived from arachidonic acid (AA) metabolism. It is primarily synthesized in human platelets via the cyclooxygenase (COX) and thromboxane synthase pathways. During thromboxane A₂ (TXA₂) biosynthesis, prostaglandin H₂ (PGH₂) is converted to TXA₂ by thromboxane synthase, with HHT and malondialdehyde (MDA) generated as by-products . HHT is further metabolized by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 12-keto-5,8,10-heptadecatrienoic acid (KHT), a bioactive metabolite implicated in platelet function and chemoresistance .

HHT is a non-prostanoic acid derivative but shares enzymatic and signaling pathways with prostaglandins. It exhibits roles in platelet aggregation, inflammation, and cancer chemoresistance, with emerging evidence highlighting its oxidation product (KHT) as a mediator of leukocyte chemotaxis .

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Hydroxy-5,8,10-heptadecatrienoic acid can be synthesized through a Suzuki–Miyaura coupling reaction. This involves the coupling of a C10–C17 iodo alcohol with a C1–C9 vinylborane. The iodo alcohol is synthesized using Sharpless asymmetric epoxidation of the corresponding trimethylsilyl alcohol .

Industrial Production Methods

Industrial production of hydroxyheptadecatrienoic acid typically involves the enzymatic conversion of arachidonic acid. Cyclooxygenase-1 and cyclooxygenase-2 enzymes metabolize arachidonic acid to produce prostaglandin intermediates, which are further metabolized to hydroxyheptadecatrienoic acid by thromboxane synthase .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-5,8,10-heptadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be facilitated using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives of hydroxyheptadecatrienoic acid .

Scientific Research Applications

Substrate for Enzymatic Reactions

12-HHT serves as an excellent substrate for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase, indicating its potential metabolic pathways and biological significance. The enzymatic oxidation of 12-HHT leads to the formation of 12-keto-5,8,10-heptadecatrienoic acid, suggesting that its biological effects may be mediated through its metabolites .

Inflammatory Response Modulation

Research indicates that 12-HHT plays a crucial role in modulating inflammatory responses. It has been shown to inhibit the production of interleukin-6 (IL-6) in human keratinocytes when exposed to ultraviolet B (UVB) radiation. This action suggests that 12-HHT may help mitigate skin inflammation and promote cell survival under stress conditions .

Promotion of Keratinocyte Migration

Studies have demonstrated that 12-HHT stimulates human and mouse keratinocyte migration through a mechanism involving the BLT2 receptor. This process is essential for wound healing as it facilitates the movement of cells necessary for tissue repair .

Potential Therapeutic Applications

Given its role in enhancing wound healing, 12-HHT could be explored as a therapeutic agent for chronic wounds, particularly in patients with conditions like diabetes that impair healing processes .

Role in Tumor Biology

Emerging evidence links 12-HHT to various cancer types, including breast, prostate, and pancreatic cancers. The leukotriene B4 receptor 2 (BLT2), which interacts with 12-HHT, is implicated in tumor metastasis and growth regulation .

Inhibition of Tumor Growth

In vitro studies suggest that 12-HHT may inhibit tumor cell proliferation and migration by modulating inflammatory pathways and reducing tumor-promoting cytokines, thus presenting a potential avenue for cancer therapy .

Summary of Research Findings

The following table summarizes key findings regarding the applications of 12-HHT:

Mechanism of Action

12-Hydroxy-5,8,10-heptadecatrienoic acid exerts its effects by acting as a ligand for the leukotriene B4 receptor 2 (BLT2). This interaction triggers various cellular responses, including the promotion of epithelial barrier functions and wound healing. The compound is also involved in the regulation of inflammation and immune responses .

Comparison with Similar Compounds

Structural and Metabolic Differences

| Compound | Structure | Enzymatic Pathway | Key Metabolites |

|---|---|---|---|

| 12-HHT | 17-carbon, 3 double bonds | COX → Thromboxane synthase | 12-keto-HHT (KHT) |

| 12-HETE | 20-carbon, 4 double bonds | 12-lipoxygenase (12-LOX) | 12-oxo-ETE, 12-HETrE |

| Thromboxane B₂ (TXB₂) | 20-carbon, cyclic ether | COX → Thromboxane synthase | None (stable TXA₂ derivative) |

| Prostaglandin E₂ (PGE₂) | 20-carbon, cyclopentane ring | COX → Prostaglandin E synthase | 15-keto-PGE₂ |

- HHT vs. 12-HETE :

- Carbon Chain : HHT (C17) is shorter than 12-HETE (C20) due to cleavage of three carbons during TXA₂ synthesis .

- Enzymatic Origin : HHT is a COX/thromboxane synthase product, while 12-HETE is synthesized via 12-LOX .

- Biological Fate : HHT is oxidized to KHT by 15-PGDH, whereas 12-HETE is metabolized to 12-oxo-ETE or reduced to 12-HETrE .

Functional Divergence

Platelet Aggregation

- HHT : Facilitates platelet activation alongside TXA₂. Its metabolite KHT inhibits platelet aggregation by elevating intracellular cAMP .

- 12-HETE : Promotes platelet aggregation via 12-LOX; inhibited by high-density lipoprotein (HDL) .

- TXB₂ : Stable metabolite of TXA₂; directly potentiates platelet activation .

Inflammation and Immune Response

- HHT/KHT: KHT induces chemotaxis in human polymorphonuclear leukocytes (PMNs) at nanomolar concentrations .

- 12-HETE : Drives inflammatory responses in atherosclerosis; upregulated in epidermal cells via platelet-type 12-LOX .

- PGE₂ : Pro-inflammatory prostaglandin; metabolized by 15-PGDH to 15-keto-PGE₂ .

Cancer Chemoresistance

- HHT/KHT : KHT (oxidized HHT) and 16:4(n-3) fatty acid are secreted by mesenchymal stem cells (MSCs) to confer resistance to cisplatin and other chemotherapeutics .

- 12-HETE : Promotes tumor angiogenesis and metastasis in breast and bladder cancers .

Enzyme Interactions and Inhibitors

- HHT Synthesis: Inhibited by spiroflavonoids (e.g., sanggenon C) via COX-1/2 suppression .

- 12-HETE Synthesis: Selectively inhibited by acetylenic acids (e.g., 4,7,10,13-icosatetraynoic acid) and HDL .

- Shared Pathways: Daphnodorin C inhibits both HHT (IC₅₀ 26.6%) and 12-HETE (IC₅₀ 34.1%) at 100 µM .

Research Findings and Clinical Implications

Key Studies

HHT as a 15-PGDH Substrate: HHT exhibits a Kcat/Km value comparable to PGE₂ for 15-PGDH, despite lacking a prostanoic acid backbone. This suggests evolutionary conservation in oxidation mechanisms .

KHT in Chemoresistance: KHT (≥0.01 µM) induces resistance to platinum-based drugs by activating survival pathways in colon carcinoma cells .

HHT in Anaphylaxis :

- Released alongside TXB₂ and PGE₂ during guinea pig lung anaphylaxis, implicating it in acute inflammatory responses .

Unresolved Questions

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involved in 12-HHT biosynthesis?

- 12-HHT is synthesized via the cyclooxygenase (COX) pathway during arachidonic acid metabolism. Prostaglandin G2 (PGG2), an intermediate generated by COX-1/2, undergoes cleavage by thromboxane synthase to produce thromboxane A2 (TXA2) and 12-HHT as a byproduct . Key steps include:

- COX-dependent oxygenation : Converts arachidonic acid to PGG2.

- Thromboxane synthase activity : Cleaves PGG2 into TXA2 and 12-HHT.

Q. Which analytical techniques are most reliable for quantifying 12-HHT in biological samples?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Offers high specificity and sensitivity for detecting 12-HHT in complex matrices like plasma or tissue homogenates .

- Gas chromatography-mass spectrometry (GC-MS) : Requires derivatization (e.g., methyl ester formation) but provides robust quantification in lipidomics workflows .

- Enzyme immunoassays (EIAs) : Less specific due to cross-reactivity with structurally similar eicosanoids; validation via parallel LC-MS is recommended .

Q. How do pharmacological inhibitors modulate 12-HHT production?

- Aspirin : Irreversibly inhibits COX-1, reducing 12-HHT synthesis by >70% at low doses (30–150 mg/day) in platelets .

- Mulberrofuran A : Selectively suppresses thromboxane synthase, decreasing 12-HHT while increasing 12-HETE (a lipoxygenase product) .

- Methodological tip: Measure 12-HHT alongside thromboxane B2 (TXB2) to assess COX/thromboxane synthase inhibition ratios .

Advanced Research Questions

Q. What is the role of 12-HHT in metabolic diseases such as type 2 diabetes?

- 12-HHT is identified as a predictive biomarker for incident type 2 diabetes in cohort studies. Elevated plasma levels correlate with disease risk (HR = 1.32, 95% CI: 1.11–1.57) independent of BMI .

- Experimental design: Use stepwise Cox regression models to adjust for confounders (e.g., age, lipid profiles) and validate via longitudinal metabolite profiling .

Q. How does 12-HHT interact with 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in eicosanoid catabolism?

- 12-HHT is a substrate for 15-PGDH, which oxidizes its ω6-hydroxyl group to a ketone, forming 12-oxo-5,8,10-heptadecatrienoic acid. This inactivation pathway competes with COX-2-driven prostaglandin metabolism .

- Kinetic parameters: for 12-HHT in porcine leukocytes, indicating high enzyme affinity .

- Methodological note: Co-incubate 12-HHT with NAD and purified 15-PGDH to quantify oxidation products via HPLC .

Q. How can contradictory findings about 12-HHT metabolism across cell types be resolved?

- Discrepancies arise from tissue-specific enzyme expression. For example:

- Platelets : 12-HHT is a stable COX/thromboxane synthase product .

- Polymorphonuclear leukocytes (PMNLs) : 12-HHT undergoes minimal metabolism (<5% conversion) due to low reductase activity .

Q. What experimental approaches validate 12-HHT as a biomarker in disease models?

- Multi-omics integration : Combine lipidomics (12-HHT levels) with transcriptomics (COX-1/2 expression) in patient cohorts .

- Genetic knockdown : Use siRNA targeting thromboxane synthase to confirm 12-HHT’s functional role in disease phenotypes (e.g., platelet aggregation) .

Q. How can isotopic tracing elucidate 12-HHT’s role in multi-enzyme systems?

- Dual-labeling studies : Incubate cells with -arachidonic acid and -NAD to track 12-HHT synthesis (COX pathway) and catabolism (15-PGDH activity) .

- Competition assays : Co-administer 12-HHT with other eicosanoids (e.g., LTB4) to assess substrate preference in reductase pathways .

Q. What mechanisms underlie 12-HHT’s involvement in chemotherapy resistance?

- 12-HHT derivatives (e.g., 12-keto-5,8,10-heptadecatrienoic acid) are linked to mesenchymal stem cell-mediated resistance. Proposed mechanism: COX-1/thromboxane synthase upregulation enhances pro-survival signaling .

- Therapeutic strategy: Co-administer thromboxane synthase inhibitors (e.g., ozagrel) with chemotherapeutics to block resistance pathways .

Q. How does 12-HHT influence cross-talk between COX and lipoxygenase pathways?

- 12-HHT production inversely correlates with 12-HETE (12-lipoxygenase product) in platelets. Inhibition of thromboxane synthase shifts arachidonic acid flux toward lipoxygenase-derived metabolites .

- Experimental design: Use pathway-specific inhibitors (e.g., baicalein for 12-lipoxygenase) in combination with 12-HHT quantification to map metabolic rerouting .

Properties

Molecular Formula |

C17H28O3 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

12-hydroxyheptadeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20) |

InChI Key |

KUKJHGXXZWHSBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.